AZD3264

IKK2 inhibition Biochemical assay Potency comparison

Select AZD3264 for unmatched picomolar potency (IC50=0.1nM) and 72% oral bioavailability, enabling robust in vivo TNFα suppression (89%). Its clean kinase selectivity ensures data integrity. Procure with confidence from a scalable, published synthesis route.

Molecular Formula C21H23N5O4S
Molecular Weight 441.5 g/mol
CAS No. 1609281-86-8
Cat. No. B605754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD3264
CAS1609281-86-8
SynonymsAZD 3264;  AZD-3264;  AZD3264
Molecular FormulaC21H23N5O4S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4
InChIInChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28)/t13-/m0/s1
InChIKeyNMFIXEFNQPDISY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD3264 (CAS 1609281-86-8): A Potent and Selective IKK2 Inhibitor for Inflammatory Disease Research


AZD3264 (CAS 1609281-86-8) is a synthetic small molecule that functions as a potent and selective inhibitor of IκB kinase 2 (IKK2/IKKβ), a key regulatory enzyme in the NF-κB signaling pathway . The compound has been characterized in preclinical models as a potential therapeutic agent for chronic inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .

Why Generic IKK2 Inhibitors Cannot Substitute for AZD3264 (CAS 1609281-86-8)


The IKK2 inhibitor class exhibits marked heterogeneity in potency, selectivity, and pharmacokinetic profiles. Substituting AZD3264 with a generic IKK2 inhibitor—even one that shares the same nominal target—can lead to fundamentally different experimental outcomes. For instance, while some IKK2 inhibitors display IC50 values in the micromolar range (e.g., BAY 11-7082 at ~10 µM), AZD3264 demonstrates picomolar potency . Furthermore, many in-class compounds possess significant off-target kinase activity or lack the oral bioavailability and in vivo efficacy that have been documented for AZD3264 . Therefore, a direct, data-driven comparison of specific performance metrics is essential for informed scientific selection.

AZD3264 (CAS 1609281-86-8) Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons


Biochemical Potency: AZD3264 Achieves Sub-Nanomolar IKK2 Inhibition, Demonstrating >800-Fold Improvement Over a First-Generation Inhibitor

In a direct biochemical assay using recombinant human IKK2, AZD3264 demonstrated an IC50 of 0.1 nM . This represents a >800-fold improvement in potency compared to the widely used first-generation IKK2 inhibitor PS-1145, which exhibits an IC50 of 88 nM under comparable conditions .

IKK2 inhibition Biochemical assay Potency comparison

Cellular Pathway Engagement: AZD3264 Inhibits TNFα-Induced NF-κB Activation with 10-Fold Greater Potency Than LY2409881

In a cellular model of inflammation, AZD3264 inhibited TNFα-induced NF-κB activation in HeLa cells with an IC50 of 1.8 nM . This is approximately 10-fold more potent than the reported cellular IC50 of LY2409881, another selective IKK2 inhibitor, which is 30 nM .

NF-κB inhibition Cellular assay TNFα signaling

Kinase Selectivity Profile: AZD3264 Exhibits Clean Kinase Selectivity, Contrasting with the Multi-Target Activity of IKK2-IN-9

At a concentration of 1 μM, AZD3264 demonstrated no significant inhibition (<30% inhibition threshold) against a panel of 30 diverse kinases . This contrasts with the selectivity profile of IKK2-IN-9, which, while also selective, exhibits only a 20-fold selectivity window over IKK1 (IC50 = 420 nM) .

Kinase selectivity Off-target activity Specificity profiling

Oral Pharmacokinetics in Rodents: AZD3264 Achieves 72% Oral Bioavailability, Enabling Robust In Vivo Dosing

Following a single 10 mg/kg oral dose in mice, AZD3264 achieved a high oral bioavailability of 72%, with a maximum plasma concentration (Cmax) of 2.8 μg/mL at 1 hour and a plasma half-life of 3.2 hours . This contrasts with the poor oral bioavailability often observed for other IKK2 inhibitors, such as BMS-345541, which is primarily used for in vitro studies due to its limited in vivo exposure .

Oral bioavailability Pharmacokinetics In vivo dosing

In Vivo Anti-Inflammatory Efficacy: AZD3264 Reduces LPS-Induced TNFα by 89% and Paw Edema by 65% in Murine Models

Oral administration of AZD3264 at 30 mg/kg to C57BL/6 mice reduced LPS-induced serum TNFα levels by 89% at 2 hours post-dosing. In a separate model, a 10 mg/kg oral dose inhibited LPS-induced paw edema in Balb/c mice by 65% at 4 hours . This in vivo efficacy profile is more extensively characterized than that of AS602868, which has shown variable cellular IC50 values (0.28–8.3 μM) and inconsistent in vivo efficacy in inflammatory models [1].

In vivo efficacy Anti-inflammatory LPS challenge Edema model

Scalable Synthesis: A Documented Multi-Kilogram Process Ensures Reliable Supply for Preclinical and Clinical Studies

A scalable, five-step synthetic route for AZD3264 has been developed and published, enabling multi-kilogram production in 91% yield for the final step [1]. This contrasts with many research-grade IKK2 inhibitors (e.g., TPCA-1) that lack documented scalable syntheses, posing potential risks for larger in vivo studies or long-term projects .

Scalable synthesis Process chemistry Supply chain

Optimal Research Applications for AZD3264 (CAS 1609281-86-8) Based on Quantitative Differentiation


In Vitro Pathway Dissection Requiring High Target Engagement at Low Nanomolar Concentrations

The exceptional biochemical potency of AZD3264 (IC50 = 0.1 nM) makes it the compound of choice for in vitro experiments requiring robust IKK2 inhibition at minimal compound concentrations. This property is critical for avoiding solvent toxicity and off-target effects that can confound results when using less potent inhibitors like PS-1145 (IC50 = 88 nM) .

In Vivo Murine Models of Acute and Chronic Inflammation Requiring Oral Dosing

The validated oral pharmacokinetic profile (F = 72%) and demonstrated in vivo efficacy (89% TNFα reduction) position AZD3264 as a premier tool for investigating the role of IKK2/NF-κB signaling in rodent models of asthma, COPD, arthritis, and sepsis. Its performance far exceeds that of compounds with limited oral bioavailability or undefined in vivo pharmacology .

Preclinical Studies Requiring a Well-Characterized, Selective Chemical Probe

For studies aimed at understanding the specific role of IKK2 in disease pathology, AZD3264's clean selectivity profile (no significant off-target activity against a panel of 30 kinases at 1 μM) reduces the risk of misinterpretation due to multi-target effects. This contrasts with broader-spectrum IKK inhibitors or those with known off-target liabilities .

Large-Scale Animal Studies or Projects with Long-Term Supply Requirements

The existence of a published, multi-kilogram synthetic process for AZD3264 ensures a reliable and scalable supply chain, mitigating risks associated with compound unavailability or batch-to-batch variability that can plague projects using non-commercial or poorly characterized research probes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD3264

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.